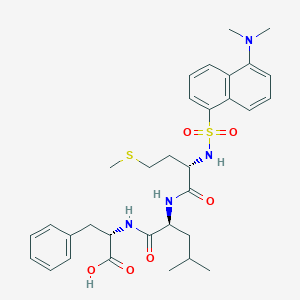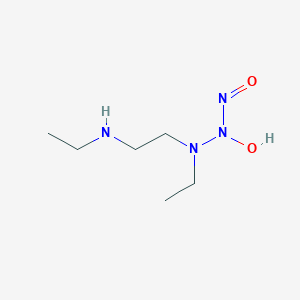![molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1](/img/structure/B115511.png)
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride
Übersicht
Beschreibung
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is characterized by a triazole ring attached to a phenylmethyl group, which is further connected to a hydrazine group. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water .
Vorbereitungsmethoden
The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium sulfite under nitrogen atmosphere to yield the desired product.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
- [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
- 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole
- 4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Eigenschaften
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGWKNUHMEHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633470 | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212248-62-9, 154748-67-1 | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212248-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
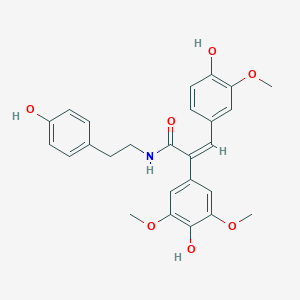
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)


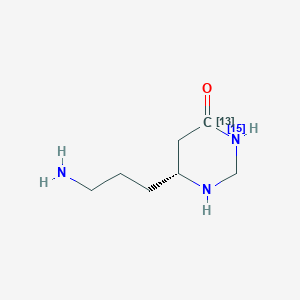
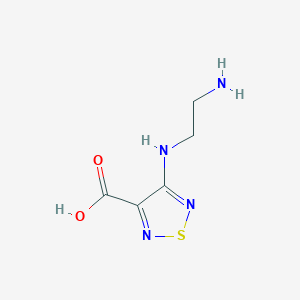
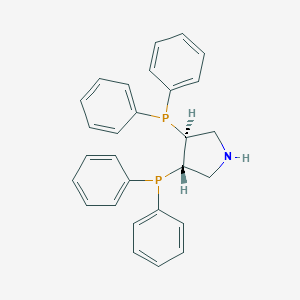
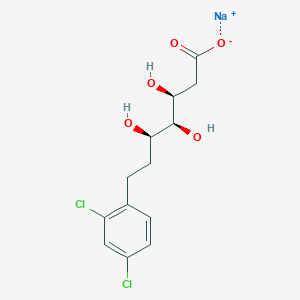

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
